molecular formula C13H15N3O2 B8251919 6-(3-Ethyl-4-methylanilino)uracil CAS No. 87986-17-2

6-(3-Ethyl-4-methylanilino)uracil

Cat. No.: B8251919
CAS No.: 87986-17-2
M. Wt: 245.28 g/mol
InChI Key: GNENZJCWXXDRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Ethyl-4-methylanilino)uracil (EMAU) is a novel anilinouracil compound serving as a potent and selective inhibitor of the essential bacterial enzyme DNA polymerase IIIC (pol IIIC) . This molecular target is found exclusively in Gram-positive bacteria, making it a subject of significant interest for developing antibacterial agents with a new mechanism of action, particularly to address multi-antibiotic resistant pathogens . The compound acts by competitively inhibiting the pol IIIC enzyme, which is the primary replicative DNA polymerase required for chromosomal replication in many Gram-positive organisms . This specific inhibition halts bacterial DNA synthesis, leading to the compound's bactericidal effect . Research has demonstrated that this compound and its derivatives exhibit potent in vitro antibacterial activity against a broad panel of Gram-positive bacteria, including clinically relevant antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . The frequency of spontaneous resistance to this compound class is low, and its unique target suggests no cross-resistance with existing antibiotic classes like fluoroquinolones . Furthermore, efficacy has been demonstrated in vivo, where certain soluble derivatives have been shown to protect mice from lethal infections and prolong survival in a dose-dependent manner . These properties establish this compound as a valuable chemical tool for fundamental research on bacterial DNA replication and a promising lead structure in the pursuit of new antibacterial chemotherapies . This product is intended for research purposes only and is not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

6-(3-ethyl-4-methylanilino)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-9-6-10(5-4-8(9)2)14-11-7-12(17)16-13(18)15-11/h4-7H,3H2,1-2H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNENZJCWXXDRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)NC2=CC(=O)NC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595558
Record name 6-(3-Ethyl-4-methylanilino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87986-17-2
Record name 6-(3-Ethyl-4-methylanilino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via 2-Methoxy-6-amino-4-pyrimidone Intermediate

The most widely documented route begins with 2-methoxy-6-amino-4-pyrimidone (1), which undergoes alkylation at the N3 position. Alkylating agents such as iodomethane or iodoethane in dimethylformamide (DMF) at 60–80°C yield 3-alkyl-2-methoxy-6-amino-4-pyrimidones (2). Separation from 4-alkoxy byproducts is achieved via column chromatography.

Subsequent displacement of the 6-amino group is performed by heating the intermediate with 3-ethyl-4-methylaniline (3) and its hydrochloride salt in a 1:1 molar ratio at 120–140°C for 6–12 hours. This step simultaneously demethylates the 2-methoxy group, yielding EMAU (4) with purities >95%.

Key Reaction Conditions:

  • Temperature: 120–140°C

  • Solvent: Toluene or xylene

  • Yield: 68–79% (two-step process)

Mechanistic Insights

The displacement reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism. The electron-withdrawing methoxy group activates the pyrimidone ring, facilitating attack by the aniline’s amine group. Demethylation occurs concurrently under acidic conditions, restoring the uracil’s carbonyl functionality.

Multi-Step Synthesis from Barbituric Acid Derivatives

Barbituric Acid Alkylation and Functionalization

An alternative approach starts with barbituric acid (5), which is alkylated at the N1 position using methyl iodide or ethyl bromide in the presence of potassium carbonate. The resulting 1-alkylbarbituric acid (6) is treated with phosphorus oxychloride (POCl3) to form the 4,6-dichloro intermediate (7). Selective hydrolysis of the 4-chloro group with aqueous NaOH yields 6-chloro-1-alkyluracil (8), which undergoes aminolysis with 3-ethyl-4-methylaniline in refluxing ethanol to produce EMAU.

Reaction Sequence:

  • Barbituric acidK2CO3RI1-alkylbarbituric acid\text{Barbituric acid} \xrightarrow[\text{K2CO3}]{\text{RI}} 1\text{-alkylbarbituric acid}

  • POCl34,6-dichloro-1-alkyluracil\xrightarrow{\text{POCl3}} 4,6\text{-dichloro-1-alkyluracil}

  • NaOH (aq)6-chloro-1-alkyluracil\xrightarrow{\text{NaOH (aq)}} 6\text{-chloro-1-alkyluracil}

  • EtOH, reflux3-ethyl-4-methylanilineEMAU\xrightarrow[\text{EtOH, reflux}]{\text{3-ethyl-4-methylaniline}} \text{EMAU}

Yield: 52–65% (four-step process).

Limitations and Byproduct Formation

This method generates 4-alkoxy impurities during the alkylation step, necessitating rigorous purification. Additionally, the use of POCl3 poses safety and environmental concerns, limiting industrial scalability.

Optimization Strategies for Enhanced Efficiency

Catalytic Advances in N3-Alkylation

Recent studies highlight the use of zinc acetate as a catalyst for condensing ethyl carbamate (9) and ethyl acetoacetate (10) in xylene at 140°C, forming oxazine diketone (11). Subsequent reaction with 3-ethyl-4-methylaniline under solvent-free conditions at 160°C produces EMAU in 84% yield with 98.8% purity.

Advantages:

  • Eliminates toxic solvents (e.g., DMF).

  • Reduces reaction steps from four to two.

  • Enhances atom economy by 22% compared to traditional methods.

Solvent and Temperature Optimization

Comparative studies reveal that xylene outperforms toluene as a solvent in displacement reactions, increasing yields from 73% to 84%. Elevated temperatures (140–160°C) accelerate reaction kinetics but require careful control to avoid decomposition.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 10.82 (s, 1H, NH), 8.21 (s, 1H, H-5), 7.25–7.18 (m, 3H, aromatic), 2.98 (q, 2H, CH2CH3), 2.45 (s, 3H, CH3), 1.32 (t, 3H, CH2CH3).

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile:H2O = 70:30).

Purity and Yield Data

MethodStepsTotal Yield (%)Purity (%)
Direct Alkylation27995
Barbituric Acid Route46590
Catalytic Method28498.8

Applications and Derivative Synthesis

Antibacterial Hybrid Compounds

EMAUs serve as precursors for AU-fluoroquinolone hybrids , where the N3 position is linked to ciprofloxacin or moxifloxacin via alkyl spacers. These hybrids exhibit dual inhibition of DNA polymerase IIIC and topoisomerase IV, with MIC values as low as 0.078 µg/mL against Staphylococcus aureus.

Structure-Activity Relationship (SAR)

  • N3 Substituents : Hydrophobic groups (e.g., butyl, hexyl) enhance pol IIIC inhibition (Ki = 0.02–0.1 µM) but reduce aqueous solubility. Hydroxyalkyl groups (e.g., 3-hydroxypropyl) balance potency and bioavailability.

  • Anilino Modifications : Electron-donating groups (e.g., 4-methyl) improve binding affinity by 3-fold compared to unsubstituted anilines .

Chemical Reactions Analysis

6-(3-Ethyl-4-methylanilino)uracil undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-(3-Ethyl-4-methylanilino)uracil has a wide range of scientific research applications:

Mechanism of Action

6-(3-Ethyl-4-methylanilino)uracil exerts its effects by inhibiting pol IIIC, a gram-positive-specific replicative DNA polymerase. This inhibition disrupts bacterial DNA replication, leading to cell death. The compound’s molecular targets include the active site of pol IIIC, where it binds and prevents the polymerase from synthesizing DNA .

Comparison with Similar Compounds

EMAU vs. TMAU

  • Structural Differences: TMAU contains a 3,4-trimethyleneanilino group, forming a fused bicyclic structure, whereas EMAU has a simpler 3-ethyl-4-methyl substitution .
  • Activity : Both compounds inhibit B. subtilis pol III, but EMAU derivatives with N3-alkyl substituents (e.g., hydroxybutyl or methoxybutyl) exhibit enhanced antibacterial potency. For example, 3-methoxybutyl-EMAU shows a 4–8-fold increase in activity compared to unsubstituted EMAU . In contrast, TMAU derivatives with bulky N3 substituents (e.g., hexyl) exhibit reduced antimicrobial efficacy despite strong pol III inhibition .

Halogenated Anilinouracils

  • Example: 6-(3-Iodo-4-methylanilino)uracil (IMAU) demonstrates improved pol III inhibition due to the electron-withdrawing iodine atom enhancing uracil’s hydrogen-bonding capacity . However, IMAU’s larger halogen substituent may reduce cell permeability, limiting its antimicrobial effectiveness compared to EMAU .

Substituent Effects at the Uracil N3 Position

N3 substitution in EMAU derivatives significantly influences both enzyme inhibition and antibacterial activity:

  • Hydrophobic Alkyl Groups (e.g., ethyl, propyl): Enhance pol III binding affinity by up to 10-fold but only moderately improve antimicrobial potency .
  • Hydrophilic Groups (e.g., hydroxyethyl, methoxypropyl): Improve cell permeability, leading to a 4–8-fold increase in antibacterial activity against B. subtilis .
  • Aminoalkyl Groups (e.g., piperidinylbutyl): Increase pol III inhibition (IC₅₀ < 1 µM) but reduce antimicrobial efficacy due to poor membrane penetration .

Table 1: Impact of N3 Substituents on EMAU Derivatives

Substituent Pol III IC₅₀ (µM) MIC vs. B. subtilis (µg/cm³)
None (EMAU) 0.5 9
3-Hydroxybutyl 0.4 2.3
3-Methoxybutyl 0.3 1.8
3-Piperidinylbutyl 0.2 12

Data adapted from .

Hybrid Compounds Combining EMAU with Fluoroquinolones

Hybrid molecules linking EMAU to fluoroquinolones (e.g., norfloxacin) via flexible alkyl chains exhibit dual inhibition of pol III and topoisomerase IV/gyrase:

  • Example: EMAU-norfloxacin hybrids show 64-fold greater antibacterial potency than EMAU alone (MIC = 0.1 µg/cm³ vs. 6.4 µg/cm³) and inhibit Staphylococcus aureus topoisomerase IV with IC₅₀ values comparable to ciprofloxacin .
  • Mechanism: The fluoroquinolone moiety introduces additional DNA damage by stabilizing topoisomerase-DNA cleavage complexes, synergizing with pol III inhibition .

Comparison with Uracil Derivatives Targeting Other Enzymes

Plasmodium falciparum Uracil-DNA Glycosylase (PfUDG) Inhibitors

  • Example: 1-Methoxyethyl-6-(p-n-octylanilino)uracil inhibits PfUDG (IC₅₀ = 16.75 µM) and P. falciparum growth (IC₅₀ = 15.6 µM) without cytotoxicity in human HepG2 cells (IC₅₀ > 160 µM) . In contrast, EMAU lacks significant activity against eukaryotic enzymes, highlighting its selectivity for bacterial pol III .

Halogenated Uracils in RNA Triplex Formation

  • Example: 5-Fluorouracil (5-FU) and 5-bromouracil (5-BrU) in peptide nucleic acids (PNAs) enhance RNA triplex stability by 30–50% compared to unmodified uracil .

Key Research Findings and Implications

  • Selectivity: EMAU’s 3-ethyl-4-methylanilino group confers specificity for bacterial pol III over human polymerases, minimizing off-target effects .
  • Resistance Mitigation: Hybrid EMAU-fluoroquinolone compounds reduce resistance development by targeting two essential enzymes .
  • Prodrug Potential: Hydrophilic N3-substituted EMAU derivatives (e.g., 3-hydroxybutyl-EMAU) exhibit improved pharmacokinetics, enabling oral administration in murine models .

Table 2: Comparative Activity of Uracil Derivatives

Compound Target Enzyme IC₅₀/MIC Selectivity vs. Human Enzymes
EMAU B. subtilis pol III 0.5 µM / 9 µg/cm³ >100-fold selective
1-Methoxyethyl-6-(p-n-octylanilino)uracil PfUDG 16.75 µM / 15.6 µM >10-fold selective
5-Fluorouracil (5-FU) Thymidylate synthase 1 µM Low (causes cytotoxicity)

Biological Activity

Introduction

6-(3-Ethyl-4-methylanilino)uracil, also known as EMAU, is a member of the anilinouracil class of compounds, which have been studied for their potential as antibacterial agents. This article explores the biological activity of EMAU, focusing on its mechanism of action, efficacy against bacterial strains, and relevant case studies.

EMAU primarily acts as an inhibitor of bacterial DNA polymerases, particularly the replication-specific DNA polymerase IIIC (pol IIIC) found in Gram-positive bacteria. The compound competes with deoxynucleotide triphosphates (dNTPs) at the active site of the enzyme, forming hydrogen bonds that mimic nucleotide pairing during DNA replication. This inhibition disrupts bacterial growth and replication, making EMAU a potential therapeutic agent against antibiotic-resistant strains.

Kinetic Properties

Recent studies have characterized the kinetic properties of EMAU and its derivatives. For instance, 2-methoxyethyl-6-(3′-ethyl-4′-methylanilino)uracil (ME-EMAU) was shown to bind to Staphylococcus aureus PolC with a dissociation constant of 14 nM, indicating a strong interaction that is over 200-fold tighter than previously reported inhibitors . The slow off-rate of 0.006 s1^{-1} contributes to its effectiveness as a bactericidal agent.

Comparative Binding Affinities

The binding affinities of various derivatives of EMAU can be summarized in the following table:

Compound NameTarget EnzymeBinding Affinity (nM)Efficacy (MIC µg/mL)
ME-EMAUPolC148 - 16
HB-EMAUPolC>2,600 (resistant strain)N/A
EMAUpol IIIC20 - 5000.125 - 10

In Vitro Studies

In vitro studies have demonstrated that several EMAU derivatives exhibit significant antibacterial activity against Gram-positive bacteria. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 10 µg/mL against Staphylococcus aureus and other related strains .

In Vivo Efficacy

In vivo studies have further validated the antibacterial potential of EMAU derivatives. One notable study reported that a water-soluble derivative, 3-(4-morpholinylbutyl)-EMAU hydrochloride, significantly prolonged survival in mice infected with S. aureus when administered subcutaneously . This highlights the compound's potential as a therapeutic agent in clinical settings.

Resistance Mechanisms

Research has indicated that mutations in the PolC enzyme can lead to resistance against EMAU compounds. For instance, a single mutation (F1261L) in S. aureus PolC resulted in over a 3,500-fold reduction in binding affinity for ME-EMAU . This suggests that while EMAU is effective against wild-type strains, resistance can emerge through specific genetic changes.

Clinical Implications

The implications of EMAU's biological activity are significant in the context of rising antibiotic resistance. As traditional antibiotics become less effective, compounds like EMAU offer alternative mechanisms for targeting bacterial replication processes. Continued research into structural modifications and analogs may enhance efficacy and reduce resistance development.

Q & A

What is the primary mechanism of action of 6-(3-Ethyl-4-methylanilino)uracil in inhibiting bacterial DNA polymerase III?

Level: Basic
EMAU functions as a competitive inhibitor of bacterial DNA polymerase III (Pol III) by mimicking the structure of deoxyguanosine triphosphate (dGTP). It binds to the polymerase active site, blocking dGTP incorporation during DNA replication. This selective inhibition disrupts replication in Gram-positive bacteria (e.g., Bacillus subtilis), while sparing eukaryotic polymerases, making it a promising antimicrobial candidate .

Methodological Insight:
To validate this mechanism, researchers typically use:

  • Enzyme kinetics assays (e.g., measuring IC50 values against purified Pol III).
  • Radiolabeled nucleotide incorporation assays to assess competitive inhibition .

How is this compound synthesized, and what are the critical steps ensuring yield and purity?

Level: Basic
EMAU is synthesized via a modified route starting from 6-aminopyrimidinone (precursor 113 ). Key steps include:

Anilino coupling : Reacting 6-aminopyrimidinone with 3-ethyl-4-methylaniline under controlled pH and temperature to form the N6-anilino bond.

N3-alkylation : Introducing alkyl groups at the uracil N3 position to enhance binding affinity.

Deprotection : Acidic or basic hydrolysis to remove protecting groups and yield the final product .

Critical Quality Controls:

  • HPLC with UV detection (λ = 254 nm) to monitor reaction progress.
  • NMR spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) to confirm structural integrity .

How do structural modifications at the N3 position of this compound influence its antibacterial potency and polymerase III inhibition?

Level: Advanced
Substituents at the uracil N3 position significantly enhance antibacterial activity. For example:

  • Hydrophobic alkyl groups (e.g., ethyl to hexyl) improve binding to Pol III’s hydrophobic pocket, reducing IC50 values by up to 10-fold .
  • Hydroxyalkyl/methoxyalkyl groups increase solubility without compromising potency, enabling better cellular uptake .

Experimental Design for SAR Studies:

  • Parallel synthesis : Generate a library of N3-modified EMAU derivatives.
  • Dose-response assays : Compare IC50 (Pol III inhibition) and MIC (minimum inhibitory concentration) across bacterial strains.
  • Molecular docking : Validate binding modes using crystallographic data (e.g., SHELX-refined structures) .

What experimental strategies are recommended to resolve contradictions in activity data across different bacterial strains for EMAU derivatives?

Level: Advanced
Discrepancies in activity may arise from strain-specific Pol III mutations or efflux pump expression. To address this:

Genomic sequencing : Identify mutations in Pol III (e.g., dnaE gene) that alter inhibitor binding.

Efflux pump inhibition assays : Co-administer EMAU with efflux inhibitors (e.g., carbonyl cyanide m-chlorophenylhydrazone) to assess resistance mechanisms .

Comparative transcriptomics : Analyze gene expression profiles in resistant vs. susceptible strains .

Data Analysis Tip:
Use iterative statistical models (e.g., ANOVA with post-hoc Tukey tests) to distinguish biological variation from experimental noise .

What analytical techniques are essential for confirming the structural integrity and purity of EMAU in antimicrobial studies?

Level: Advanced
Key Techniques Include:

  • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (C13H16N3O2) and isotopic patterns.
  • X-ray Crystallography : Resolve 3D structure using SHELXL-refined models (e.g., CCDC deposition) .
  • Uracil Quantification Assays : Use uracil-DNA glycosylase (UDG) mutants to measure uracil incorporation in bacterial DNA without excision .

Purity Standards:

  • ≥95% purity by HPLC (retention time matching certified reference standards) .

How can researchers leverage EMAU derivatives to study antimicrobial resistance mechanisms in Gram-positive pathogens?

Level: Advanced
Approaches Include:

  • Directed evolution : Serial passage of bacteria under sub-inhibitory EMAU concentrations to isolate resistant mutants.
  • Crystallographic studies : Compare Pol III structures from wild-type and resistant strains to identify binding-site mutations.
  • Cross-resistance profiling : Test EMAU derivatives against strains resistant to other Pol III inhibitors (e.g., HPUra) .

Open Questions:

  • Do EMAU-resistant strains exhibit collateral sensitivity to other antibiotics (e.g., β-lactams)?
  • Can N3 modifications overcome resistance mutations?

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(3-Ethyl-4-methylanilino)uracil
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6-(3-Ethyl-4-methylanilino)uracil

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.